![molecular formula C8H12O2 B168774 3-氧杂双环[3.3.1]壬烷-9-酮 CAS No. 101567-96-8](/img/structure/B168774.png)

3-氧杂双环[3.3.1]壬烷-9-酮

描述

3-Oxabicyclo[3.3.1]nonan-9-one is a chemical compound with the molecular formula C8H12O2 . It has a molecular weight of 140.18 .

Synthesis Analysis

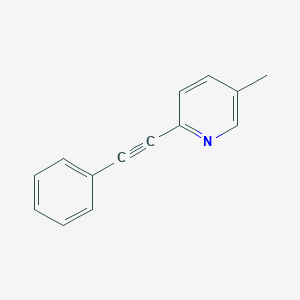

The synthesis of 3-Oxabicyclo[3.3.1]nonan-9-one involves a highly stereoselective method that creates functionalized derivatives with four contiguous stereogenic centers, including one tetrasubstituted stereogenic center . This process is realized through an organocatalytic domino Michael-hemiacetalization-Michael reaction of (E)-3-aryl-2-nitroprop-2-enols and (E)-7-aryl-7-oxohept-5-enals, followed by a PCC oxidation . The modularly designed organocatalysts (MDOs), self-assembled from cinchona alkaloid derivatives and amino acids in the reaction media, are used to obtain the title products in good yields (up to 84%), excellent diastereoselectivities (99:1 dr), and high enantioselectivities (up to 96% ee) .Molecular Structure Analysis

The molecular structure of 3-Oxabicyclo[3.3.1]nonan-9-one has been examined through synthetic and crystallographic studies . The impact of unsaturation on crystal structures and intermolecular networks of the six-membered rings was found to be significant compared to the saturated analogues . The hydrogen bonds in the starting bicyclononane diene diol and the weaker hydrogen bonds in the dienone and the bromo and nitrile derivatives were found significant for the overall structure .Chemical Reactions Analysis

The chemical reactions of 3-Oxabicyclo[3.3.1]nonan-9-one involve a domino Michael-hemiacetalization-Michael reaction . This domino reaction is a powerful tool in organic synthesis that enables chemists to quickly assemble complex molecules with multiple stereogenic centers from relatively simple starting materials .Physical And Chemical Properties Analysis

3-Oxabicyclo[3.3.1]nonan-9-one is a powder at room temperature . It has a molecular weight of 140.18 .科学研究应用

合成和结构研究

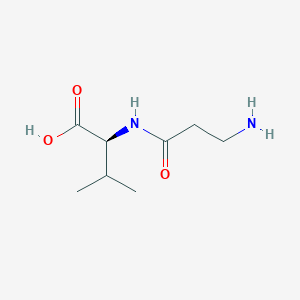

- 区域和对映选择性合成:通过缩合和碘内酯化反应(Ullah et al., 2005),合成了功能化的7,8-苯并-9-氮杂-4-氧杂双环[3.3.1]壬烷-3-酮,它们是3-氧杂双环[3.3.1]壬烷-9-酮的衍生物。

- 立体化学和抗菌性能:合成了3-氮杂双环[3.3.1]壬烷-9-酮/肟及其衍生物的文库,进行了结构分析,并评估了其抗菌活性,显示出作为抗菌剂的潜力(Parthiban et al., 2010)。

催化和有机转化

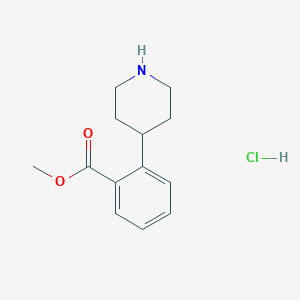

- 催化氧化:从3-氧杂双环[3.3.1]壬烷-9-酮衍生的9-氮杂双环[3.3.1]壬烷-N-氧基自由基(ABNO)被确认为一种高活性的催化剂,用于醇的氧化,优于一些传统催化剂(Shibuya et al., 2009)。

抗菌和抗氧化研究

- 抗菌和抗氧化剂:合成和评估了各种3-氮杂双环[3.3.1]壬烷-9-酮的衍生物,展示了它们作为抗菌和抗氧化剂的潜力,其中一些对病原细菌和真菌表现出显著的生长抑制作用(Premalatha et al., 2013)。

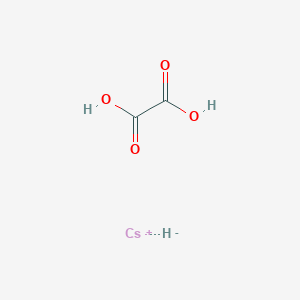

抗利什曼原虫性能

- 抑制利什曼原虫的氧化还原酶:包括3-氧杂双环[3.3.1]壬烷-9-酮的衍生物在内的氧杂双环[3.3.1]壬烷酮已被发现能够抑制利什曼原虫中的关键氧化还原酶,导致凋亡,并确定了用于抗利什曼药物开发的新型化学空间(Saudagar et al., 2013)。

作用机制

The mechanism of action for the synthesis of 3-Oxabicyclo[3.3.1]nonan-9-one involves a domino Michael-hemiacetalization-Michael reaction . This reaction is catalyzed by modularly designed organocatalysts (MDOs), which are self-assembled in the reaction media from cinchona alkaloid derivatives and amino acids .

安全和危害

The safety information for 3-Oxabicyclo[3.3.1]nonan-9-one includes several hazard statements such as H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area . In case of contact with skin or eyes, immediate medical attention is advised .

属性

IUPAC Name |

3-oxabicyclo[3.3.1]nonan-9-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O2/c9-8-6-2-1-3-7(8)5-10-4-6/h6-7H,1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTRBJBWZKVMVSS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2COCC(C1)C2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70634790 | |

| Record name | 3-Oxabicyclo[3.3.1]nonan-9-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70634790 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Oxabicyclo[3.3.1]nonan-9-one | |

CAS RN |

101567-96-8 | |

| Record name | 3-Oxabicyclo[3.3.1]nonan-9-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70634790 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How is 3-Oxabicyclo[3.3.1]nonan-9-one synthesized according to the research?

A1: The research paper describes the synthesis of 2exo, 4exo-bis(methoxycarbonyl)-3-oxabicyclo[3.3.1]nonan-9-one (a derivative of 3-Oxabicyclo[3.3.1]nonan-9-one) through a multi-step process. Initially, 2-chloro-cyclohexanone reacts with 3,4-dimethoxyfuran in the presence of sodium hydride. This leads to the formation of 3,4-dimethoxy-11endo-oxa-tricyclo[4.3.1.12,5]undec-3-en-10-one. This intermediate then undergoes ozonolysis, cleaving the double bond and resulting in the formation of 2exo, 4exo-bis(methoxycarbonyl)-3-oxabicyclo[3.3.1]nonan-9-one [].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-Methyloctahydropyrrolo[3,4-b]pyrrole](/img/structure/B168697.png)

![2,5,8-Tri-tert-butyl-5,8-dihydro-2H-dipyrrolo[3,4-e:3',4'-g]isoindole](/img/structure/B168731.png)